5'-O-DMTr-dU-methyl phosphonamidite

Description

Properties

Molecular Formula |

C37H46N3O7P |

|---|---|

Molecular Weight |

675.7 g/mol |

IUPAC Name |

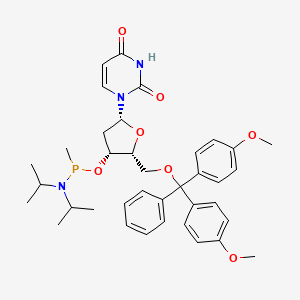

1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C37H46N3O7P/c1-25(2)40(26(3)4)48(7)47-32-23-35(39-22-21-34(41)38-36(39)42)46-33(32)24-45-37(27-11-9-8-10-12-27,28-13-17-30(43-5)18-14-28)29-15-19-31(44-6)20-16-29/h8-22,25-26,32-33,35H,23-24H2,1-7H3,(H,38,41,42)/t32-,33-,35-,48?/m1/s1 |

InChI Key |

UNJWIRFVFZYKSL-RIUJVVMPSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(C)O[C@@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O |

Canonical SMILES |

CC(C)N(C(C)C)P(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5'-O-DMTr-dU-methyl phosphonamidite

For researchers, scientists, and professionals in drug development, a deep understanding of the chemical tools used in oligonucleotide synthesis is paramount. This guide provides a comprehensive overview of 5'-O-DMTr-dU-methyl phosphonamidite, a key building block in the creation of modified nucleic acid chains.

The Core Structure: A Tripartite Molecule

This compound is a modified deoxynucleoside phosphoramidite. Its structure can be conceptually broken down into three fundamental components, each with a specific function in the process of automated solid-phase oligonucleotide synthesis. The full chemical name is 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine-3'-O-(methyl)(N,N-diisopropylamino)phosphonamidite[1].

-

The 5'-O-DMTr Group: A 4,4'-Dimethoxytrityl (DMTr) group is attached to the 5' hydroxyl function of the deoxyribose sugar. This bulky, acid-labile protecting group is crucial for solid-phase synthesis. It prevents unwanted reactions at the 5' position during the coupling of phosphoramidites and its removal (detritylation) with a mild acid allows for the stepwise elongation of the oligonucleotide chain.

-

2'-deoxyuridine (dU): This is the central part of the molecule, consisting of a uracil (B121893) nucleobase linked to a 2'-deoxyribose sugar. This core provides the basic structure of a deoxyribonucleoside that will be incorporated into the growing oligonucleotide chain.

-

The 3'-O-methyl phosphonamidite Group: This is the reactive moiety of the molecule, attached to the 3' hydroxyl group of the deoxyribose sugar. It consists of a phosphorus atom bonded to a methyl group, a diisopropylamino group, and the 3' oxygen of the deoxyuridine. During oligonucleotide synthesis, this group is activated and couples with the free 5' hydroxyl group of the growing oligonucleotide chain attached to the solid support, forming a methyl phosphonate (B1237965) internucleotide linkage. Oligonucleotides containing methyl phosphonate linkages are noted for being uncharged and resistant to nuclease degradation[2].

References

Properties of methylphosphonate oligonucleotide backbone.

An In-depth Technical Guide to the Properties of the Methylphosphonate (B1257008) Oligonucleotide Backbone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotides have emerged as a powerful class of therapeutic agents capable of modulating gene expression with high specificity. However, the native phosphodiester (PO) backbone of DNA and RNA is susceptible to rapid degradation by cellular nucleases, limiting its therapeutic utility. The methylphosphonate (MPO) oligonucleotide, one of the earliest and most extensively studied backbone modifications, addresses this limitation by replacing one of the non-bridging phosphoryl oxygens with a non-ionic methyl group.[1][2][3] This modification confers a range of unique physicochemical and biological properties, making MPOs valuable tools for antisense applications and research.

This guide provides a comprehensive overview of the core properties of the methylphosphonate oligonucleotide backbone, with a focus on data-driven insights, detailed experimental methodologies, and visual representations of key concepts to aid researchers in their application.

Core Physicochemical Properties

The defining feature of the MPO backbone is the replacement of a charged phosphodiester linkage with a neutral methylphosphonate group. This fundamental change has several important consequences.

1. Neutral Charge and Chirality The methylphosphonate linkage is electrically neutral at physiological pH, a stark contrast to the polyanionic nature of native nucleic acids.[4][5] This neutrality was initially thought to enhance cellular uptake by facilitating passive diffusion across lipid membranes, although the primary uptake mechanism is now understood to be endocytosis.[5][6]

A critical consequence of this modification is the introduction of a chiral center at the phosphorus atom for each linkage.[1] MPOs are therefore synthesized as a complex mixture of diastereomers, with 2^(n-1) possible stereoisomers for an oligonucleotide of 'n' bases.[1] These diastereomers are designated as RP and SP configurations, which can have significantly different effects on hybridization affinity and nuclease resistance.[1][7]

Caption: Chemical structures of phosphodiester and methylphosphonate linkages.

2. Solubility While the neutral backbone enhances nuclease resistance, it can also lead to lower solubility in aqueous solutions compared to phosphodiester or phosphorothioate (B77711) oligonucleotides.[5][8] This property should be considered during experimental design, particularly for in vivo applications requiring higher concentrations. Co-polymers containing both methylphosphonate and phosphorothioate linkages have been developed to improve solubility while retaining high nuclease resistance.[8]

Hybridization and Binding Affinity

The ability of an oligonucleotide to bind to its target sequence with high affinity and specificity is paramount for its function.

1. Melting Temperature (Tm) Generally, racemic MPO oligonucleotides form less stable duplexes with complementary DNA and RNA targets compared to their phosphodiester counterparts, resulting in a lower melting temperature (Tm).[9] This destabilization is attributed to the steric hindrance from the methyl group and the presence of multiple diastereomers. However, the stability is highly dependent on the stereochemistry of the linkage. Oligonucleotides synthesized with chirally pure RP methylphosphonate linkages exhibit significantly higher binding affinity and Tm values, approaching those of native DNA:RNA duplexes.[1][7][9]

2. RNase H Activation A key differentiator for MPOs is their inability to elicit RNase H activity.[4][8] RNase H is an enzyme that recognizes DNA:RNA heteroduplexes and cleaves the RNA strand, a primary mechanism of action for many antisense oligonucleotides like phosphorothioates. Because MPOs do not activate RNase H, they function primarily through a steric-blocking mechanism, physically preventing mRNA translation or processing.[1] This can be advantageous for applications where cleavage of the target RNA is not desired, such as in splice-switching or translation modulation.

| Oligonucleotide Sequence/Modification | Complementary Strand | Tm (°C) | Reference |

| Phosphodiester Control (15mer) | RNA | 60.8 | [9] |

| Racemic All-Methylphosphonate (15mer) | RNA | 34.3 | [9] |

| Alternating Racemic MPO/PO | RNA | 40.6 | [9] |

| Alternating RP Chirally Pure MPO/PO | RNA | 55.1 | [9] |

| DNA:DNA (18mer control) | DNA | 62.4 | [10] |

| DNA with Triazole Linkage | DNA | 55.1 | [10] |

Table 1: Comparative melting temperatures (Tm) of various oligonucleotide backbones duplexed with RNA or DNA. Data highlights the destabilizing effect of racemic MPO linkages and the significant recovery of stability with chirally pure RP configurations.

Biological Properties

1. Nuclease Resistance The methylphosphonate backbone is highly resistant to degradation by cellular nucleases.[1][11][12] This enhanced stability is a primary advantage of MPOs, leading to a significantly longer biological half-life compared to unmodified oligonucleotides.[1] Studies have shown that MPOs can be 25- to 300-fold more resistant to nuclease degradation in vitro.[1] Combining MPO linkages with other modifications, such as 2'-O-methyl sugars or Locked Nucleic Acids (LNA), can further enhance this resistance.[1][13]

| Backbone Modification | Relative Nuclease Resistance | Key Findings | Reference |

| Methylphosphonate (MPO) | High | Total resistance to spleen phosphodiesterase. Consecutive linkages are needed to prevent exonuclease activity. | [12] |

| MPO/Phosphodiester (Alternating) | High | 25- to 300-fold more resistant to degradation than unmodified oligonucleotides. | [1] |

| MPO/2'-O-Methyl (Alternating) | Very High | Almost completely resistant to degradation in vivo. | [1] |

| MPO/LNA Chimera | Very High | Much higher resistance to 3'-exonucleolytic degradation compared to standard DNA/LNA chimeras. | [13] |

Table 2: Summary of the nuclease resistance conferred by methylphosphonate modifications, alone and in combination with other chemical alterations.

2. Cellular Uptake Methylphosphonate oligonucleotides enter cells via a process of adsorptive or fluid-phase endocytosis.[6][14][15] This pathway is distinct from that of phosphodiester oligonucleotides, as MPO uptake cannot be blocked by competition with unlabeled phosphodiester oligonucleotides or by cytosol acidification.[6][14] Once inside the cell, MPOs show a vesicular distribution pattern, co-localizing with endosomal and lysosomal markers.[6][15] The neutral charge of the backbone is believed to contribute to its interaction with cell membranes, initiating the endocytic process.[5]

Caption: Cellular uptake of methylphosphonate oligonucleotides via endocytosis.

3. Toxicity Compared to phosphorothioate (PS) oligonucleotides, which are known to cause some non-specific protein binding and toxicity, MPOs generally exhibit lower toxicity profiles.[16] However, like all modified oligonucleotides, potential toxicity should be evaluated on a sequence- and target-dependent basis.

Experimental Protocols

1. Protocol: Solid-Phase Synthesis of Methylphosphonate Oligonucleotides MPO synthesis is performed on an automated DNA synthesizer using methylphosphonamidite monomers, which are analogous to standard phosphoramidites.[17][18][19]

-

1. Support Preparation: The synthesis begins with a deprotected nucleoside bound to a solid support (e.g., controlled pore glass).

-

2. Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid).

-

3. Coupling: The methylphosphonamidite monomer for the next base in the sequence is activated (e.g., with tetrazole) and coupled to the 5'-hydroxyl of the preceding nucleoside. This step is sensitive to hydrolysis, often requiring modified reagents with lower water content.[1][17]

-

4. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.

-

5. Oxidation: The newly formed methylphosphonite (P-III) linkage is oxidized to the stable methylphosphonate (P-V) linkage using a mild oxidizing agent (e.g., an iodine solution).[19]

-

6. Cycle Repetition: The detritylation-coupling-capping-oxidation cycle is repeated for each subsequent monomer until the full-length oligonucleotide is assembled.

-

7. Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and base-protecting groups are removed using a base, such as ammonium (B1175870) hydroxide (B78521) or ethylenediamine.[18]

-

8. Purification: The crude product is purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length product from shorter failure sequences.[1]

Caption: Workflow for automated solid-phase synthesis of MPO oligonucleotides.

2. Protocol: Nuclease Resistance Assay

-

1. Oligonucleotide Preparation: The MPO and a control phosphodiester oligonucleotide are typically 5'-end-labeled with ³²P using T4 polynucleotide kinase or fluorescently labeled.

-

2. Incubation: Labeled oligonucleotides are incubated at a defined concentration (e.g., 0.075 OD₂₆₀ units/sample) in a solution containing nucleases.[1] This can be fetal bovine serum (e.g., 10% v/v), cell lysate, or a purified exonuclease.[1][19] The incubation is carried out at 37°C.

-

3. Time Points: Aliquots are removed at various time points (e.g., 0, 1, 4, 8, 24 hours) and the enzymatic reaction is immediately quenched by freezing in a dry ice/isopropanol bath.[1]

-

4. Analysis: The integrity of the oligonucleotide at each time point is analyzed. This is commonly done by:

-

Polyacrylamide Gel Electrophoresis (PAGE): Samples are run on a denaturing gel, and the amount of full-length oligonucleotide remaining is quantified by autoradiography or fluorescence imaging.

-

Reversed-Phase HPLC: Samples are analyzed by HPLC to separate the full-length product from degraded fragments.[1]

-

-

5. Quantification: The percentage of intact oligonucleotide is plotted against time to determine the degradation kinetics and calculate the half-life.

3. Protocol: Melting Temperature (Tm) Determination

-

1. Sample Preparation: The modified oligonucleotide and its complementary DNA or RNA strand are mixed in equimolar amounts (e.g., 0.25 µM each) in a buffered solution (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA).[20]

-

2. Denaturation and Annealing: The sample is heated to 95°C for 5 minutes to ensure complete denaturation of all strands. It is then slowly cooled to room temperature (e.g., 25°C) to allow for proper annealing of the duplex.[19][20]

-

3. Absorbance Measurement: The sample is placed in a UV-Vis spectrophotometer equipped with a thermostatted cell holder. The absorbance at 260 nm is monitored as the temperature is slowly increased (e.g., 0.1-1.0°C per minute) from the annealed state to the denatured state.[20]

-

4. Data Analysis: A melting curve is generated by plotting absorbance versus temperature. The Tm is determined as the temperature at which the absorbance is halfway between the lower plateau (fully duplexed) and the upper plateau (fully single-stranded). This corresponds to the peak of the first derivative of the melting curve.

Conclusion

The methylphosphonate oligonucleotide backbone represents a foundational modification in nucleic acid chemistry, offering a powerful combination of high nuclease resistance and a steric-blocking mechanism of action. While challenges such as diastereomeric complexity and reduced binding affinity of racemic mixtures exist, the development of stereopure synthesis methods has largely overcome these limitations.[1][2] The neutral charge, distinct cellular uptake pathway, and inability to recruit RNase H make MPOs a unique and valuable tool for researchers and drug developers. Understanding these core properties is essential for the rational design of effective and specific oligonucleotide-based therapeutics and molecular probes.

Caption: Comparison of key properties of common oligonucleotide backbones.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MethylPhosphonate Oligonucleotide Modification [biosyn.com]

- 5. methyl-phosphonate oligo synthesis [biosyn.com]

- 6. academic.oup.com [academic.oup.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. trilinkbiotech.com [trilinkbiotech.com]

- 10. researchgate.net [researchgate.net]

- 11. Oligonucleoside methylphosphonates as antisense reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. synoligo.com [synoligo.com]

- 13. Nuclease resistant methylphosphonate-DNA/LNA chimeric oligonucleotides [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of cellular uptake of modified oligodeoxynucleotides containing methylphosphonate linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of cellular uptake of modified oligodeoxynucleotides containing methylphosphonate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methyl Phosphonate Base Oligo Modifications from Gene Link [genelink.com]

- 17. An improved method for the synthesis and deprotection of methylphosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chemical synthesis of RNA with site-specific methylphosphonate modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. High throughput measurement of duplex, triplex and quadruplex melting curves using molecular beacons and a LightCycler - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to Phosphoramidite Chemistry for the Synthesis of Modified Nucleosides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of phosphoramidite (B1245037) chemistry, the gold-standard method for the chemical synthesis of oligonucleotides, with a special focus on the incorporation of modified nucleosides. This document details the core chemical principles, experimental protocols, and data analysis techniques essential for researchers in drug discovery and development.

Introduction to Phosphoramidite Chemistry

Phosphoramidite chemistry, first introduced in the early 1980s, revolutionized the synthesis of DNA and RNA.[1] Its remarkable efficiency and adaptability to solid-phase synthesis have made it the cornerstone of modern oligonucleotide production, enabling the creation of custom sequences for a vast array of applications, from diagnostics to therapeutic agents.[2] The process allows for the sequential addition of nucleotide building blocks, called nucleoside phosphoramidites, to a growing chain attached to a solid support.[3] This cyclical method ensures high coupling efficiencies, typically exceeding 99%, which is crucial for the synthesis of long and high-purity oligonucleotides.[4]

Modified nucleosides are central to the development of next-generation oligonucleotide therapeutics, enhancing properties such as nuclease resistance, binding affinity, and pharmacokinetic profiles.[] This guide will explore the nuances of incorporating these modifications using phosphoramidite chemistry.

The Core Principles: The Synthesis Cycle

Solid-phase oligonucleotide synthesis via the phosphoramidite method is a cyclical process comprising four key chemical reactions for each nucleotide addition. The synthesis proceeds in the 3' to 5' direction.[3]

A diagram illustrating the solid-phase oligonucleotide synthesis cycle is presented below.

Step 1: Deblocking (Detritylation)

The synthesis begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) in an inert solvent like dichloromethane. The resulting free 5'-hydroxyl group is then available for the subsequent coupling reaction.[3]

Step 2: Coupling

The next nucleoside phosphoramidite, activated by a catalyst such as 1H-tetrazole or its derivatives like 4,5-dicyanoimidazole (B129182) (DCI), is added to the reaction.[6] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage. This reaction is highly efficient, with coupling efficiencies for standard nucleosides typically exceeding 99%.[4] For some modified phosphoramidites, longer coupling times may be necessary to achieve optimal efficiency.[7]

Step 3: Capping

To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are "capped" by acetylation. This is commonly done using a mixture of acetic anhydride (B1165640) and N-methylimidazole. The resulting acetylated chains will not participate in subsequent coupling steps.[3]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester. A solution of iodine in a mixture of tetrahydrofuran, pyridine, and water is the most common oxidizing agent.[8] For the synthesis of phosphorothioate (B77711) oligonucleotides, this step is replaced by a sulfurization step using a sulfur-transfer reagent.[9]

Synthesis of Modified Oligonucleotides

The versatility of phosphoramidite chemistry allows for the incorporation of a wide variety of modifications at the nucleobase, sugar, or phosphate backbone.

Common Modifications and Their Synthesis

| Modification Type | Example | Purpose | Synthesis Consideration |

| Backbone | Phosphorothioate (PS) | Nuclease resistance | Oxidation step is replaced by sulfurization.[9] |

| Sugar | 2'-O-Methyl (2'-OMe) | Increased binding affinity, nuclease resistance | Standard phosphoramidite chemistry protocols are generally applicable.[10] |

| Sugar | 2'-O-Methoxyethyl (2'-MOE) | Enhanced binding affinity and pharmacokinetic properties | Standard phosphoramidite chemistry protocols. |

| Sugar | 2'-Fluoro (2'-F) | Improved binding affinity and nuclease resistance | Standard phosphoramidite chemistry protocols. |

| Labeling | Fluorescent Dyes (e.g., FAM, HEX) | Detection and quantification | Dye can be incorporated via a phosphoramidite or post-synthetically. Deprotection conditions must be compatible with the dye's stability.[11][12] |

A workflow for the synthesis of a modified oligonucleotide is depicted below.

Experimental Protocols

General Solid-Phase Synthesis of a Modified Oligonucleotide

This protocol outlines the general steps for synthesizing a modified oligonucleotide on an automated DNA/RNA synthesizer.

-

Preparation:

-

Dissolve standard and modified nucleoside phosphoramidites in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.

-

Prepare solutions of activator (e.g., 0.45 M 1H-tetrazole or 0.5 M DCI in acetonitrile), capping reagents (acetic anhydride/N-methylimidazole), oxidizing solution (iodine in THF/pyridine/water), and deblocking solution (3% TCA in dichloromethane).

-

Install the appropriate solid support column (e.g., controlled pore glass - CPG) on the synthesizer.

-

-

Synthesis Cycle (automated):

-

Deblocking: Treat the solid support with the deblocking solution to remove the 5'-DMT group.

-

Coupling: Deliver the appropriate phosphoramidite and activator to the column. Coupling times are typically 1-2 minutes for standard amidites but may be extended to 5-15 minutes for some modified amidites.[13]

-

Capping: Treat with capping reagents to block unreacted 5'-hydroxyls.

-

Oxidation/Sulfurization: Treat with oxidizing solution or a sulfurizing agent (e.g., 0.2 M phenylacetyl disulfide in pyridine/acetonitrile for phosphorothioates) to stabilize the internucleotide linkage.[1]

-

Repeat the cycle for each subsequent nucleotide in the sequence.

-

Cleavage and Deprotection

The specific conditions for cleavage and deprotection depend on the nature of the modifications and the protecting groups used.

| Deprotection Method | Reagents | Conditions | Suitable for |

| Standard | Concentrated Ammonium (B1175870) Hydroxide (B78521) | 55°C for 8-16 hours | Standard DNA oligonucleotides. |

| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room temperature for 4 hours | Oligonucleotides with sensitive modifications, requires UltraMILD phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).[14] |

| UltraFAST | Ammonium Hydroxide / 40% Aqueous Methylamine (AMA) (1:1 v/v) | 65°C for 10 minutes | Rapid deprotection, requires Ac-dC instead of Bz-dC.[15] |

General Deprotection Protocol (Standard):

-

Transfer the solid support to a screw-cap vial.

-

Add concentrated ammonium hydroxide (e.g., 1-2 mL).

-

Seal the vial and heat at 55°C for 8-16 hours.

-

Cool the vial, centrifuge, and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

Evaporate the ammonia (B1221849) solution to dryness.

For oligonucleotides with base-sensitive modifications, such as certain fluorescent dyes, milder deprotection conditions are crucial to prevent their degradation.[12]

Purification and Analysis

Purification is essential to remove truncated sequences and other impurities.

| Purification Method | Principle | Purity | Best Suited For |

| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity | >85% | Purification of modified oligonucleotides, especially those with hydrophobic labels.[16] |

| Anion-Exchange HPLC (AEX-HPLC) | Separation based on charge (phosphate backbone) | >95% | Purification of longer oligonucleotides and those with secondary structures.[17] |

| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge | >95% | High-purity applications, but with lower recovery.[17] |

General RP-HPLC Protocol:

-

Redissolve the crude oligonucleotide in an appropriate buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, pH 7.0).

-

Inject the sample onto a C18 column.

-

Elute with a gradient of acetonitrile in the same buffer.

-

Collect fractions corresponding to the full-length product.

-

Desalt the purified oligonucleotide.

Quality Control: The identity and purity of the final product are typically confirmed by:

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To verify the molecular weight of the synthesized oligonucleotide.[18]

-

HPLC or Capillary Electrophoresis (CE): To assess the purity of the final product.

Quantitative Data: Yield and Purity

The final yield and purity of a synthesized modified oligonucleotide are influenced by several factors, including the length of the sequence, the coupling efficiency of the phosphoramidites, and the purification method.

The theoretical yield of full-length product can be calculated using the formula: Yield = (Coupling Efficiency)(Number of couplings) [19]

| Oligonucleotide Length | Coupling Efficiency: 99.5% (Theoretical Yield) | Coupling Efficiency: 98.5% (Theoretical Yield) |

| 20-mer | ~90.5% | ~75.5% |

| 50-mer | ~77.9% | ~52.0% |

| 100-mer | ~60.6% | ~27.0% |

Note: The number of couplings is the length of the oligonucleotide minus one.

Actual yields are typically lower than theoretical yields due to losses during deprotection, purification, and handling. Purification can be a significant source of yield loss, sometimes accounting for over 50% of the material.[20]

Conclusion

Phosphoramidite chemistry remains the most robust and versatile method for the synthesis of modified oligonucleotides. A thorough understanding of the underlying chemical principles, careful optimization of experimental protocols, and rigorous purification and analysis are paramount to obtaining high-quality products for research, diagnostic, and therapeutic applications. The continuous development of new modified phosphoramidites and synthetic methodologies continues to expand the possibilities for creating novel oligonucleotide-based tools and drugs.

References

- 1. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing phenylacetyl disulfide (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atdbio.com [atdbio.com]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. twistbioscience.com [twistbioscience.com]

- 6. academic.oup.com [academic.oup.com]

- 7. rsc.org [rsc.org]

- 8. sg.idtdna.com [sg.idtdna.com]

- 9. Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]

- 11. atdbio.com [atdbio.com]

- 12. glenresearch.com [glenresearch.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. glenresearch.com [glenresearch.com]

- 15. glenresearch.com [glenresearch.com]

- 16. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. labcluster.com [labcluster.com]

- 18. sg.idtdna.com [sg.idtdna.com]

- 19. What affects the yield of your oligonucleotides synthesis [biosyn.com]

- 20. trilinkbiotech.com [trilinkbiotech.com]

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the Role of the DMTr Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and nucleic acid therapeutics, the precision of oligonucleotide synthesis is paramount. Every step of the automated chemical synthesis of DNA and RNA must proceed with the highest efficiency to yield a final product of the desired sequence and length. Central to this process is the 4,4'-dimethoxytrityl (DMTr) group, a bulky and acid-labile protecting group that serves as the steadfast gatekeeper of the 5'-hydroxyl function of the growing oligonucleotide chain. This in-depth technical guide elucidates the critical role of the DMTr group, detailing the chemical mechanisms, experimental protocols, and quantitative data that underscore its importance in modern oligonucleotide synthesis.

The Indispensable Role of the DMTr Group

The primary function of the DMTr group in solid-phase oligonucleotide synthesis is to protect the 5'-hydroxyl group of the nucleoside phosphoramidite (B1245037) monomers and the growing oligonucleotide chain.[1] This protection is crucial to prevent undesirable side reactions, most notably the uncontrolled polymerization of phosphoramidites during the coupling step.[1] The DMTr group is selectively removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide, a process known as detritylation or deblocking.[2]

The lipophilic nature of the DMTr group also plays a vital role in the purification of the final oligonucleotide product. In a strategy known as "DMTr-on" purification, the final 5'-DMTr group is left on the full-length oligonucleotide.[3][4] This significantly increases the hydrophobicity of the target molecule, allowing for its efficient separation from shorter, "failure" sequences (which lack the DMTr group) by reverse-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction (SPE).[3][5][6]

The Four-Step Cycle of Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides on a solid support is a cyclical process, with each cycle consisting of four key chemical reactions: detritylation, coupling, capping, and oxidation.[7] The DMTr group is central to the initiation and monitoring of this cycle.

Step 1: Detritylation - Opening the Gate

The synthesis cycle begins with the selective removal of the 5'-DMTr group from the nucleoside attached to the solid support.[2] This reaction is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous organic solvent like dichloromethane (B109758) (DCM).[2][8][9] The acid protonates one of the methoxy (B1213986) groups of the DMTr ether, leading to its cleavage and the formation of a highly stable, bright orange-colored dimethoxytrityl carbocation (DMTr⁺).[10] The intensity of this orange color, which can be measured spectrophotometrically at approximately 495 nm, is directly proportional to the amount of DMTr cation released and serves as a real-time measure of the coupling efficiency of the previous cycle.[11][12][13]

References

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 3. atdbio.com [atdbio.com]

- 4. Explanation of Oligonucleotide Synthesis [bio.davidson.edu]

- 5. diva-portal.org [diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. alfachemic.com [alfachemic.com]

- 8. blog.biosearchtech.com [blog.biosearchtech.com]

- 9. academic.oup.com [academic.oup.com]

- 10. thermofishersci.in [thermofishersci.in]

- 11. atdbio.com [atdbio.com]

- 12. biotage.com [biotage.com]

- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]

An In-depth Technical Guide to 5'-O-DMTr-dU-methyl phosphonamidite: Properties and Applications in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-O-DMTr-dU-methyl phosphonamidite, a key reagent in the chemical synthesis of modified oligonucleotides. This document details its chemical and physical properties, and provides a thorough experimental protocol for its use in solid-phase oligonucleotide synthesis. The included diagrams illustrate the synthesis workflow for enhanced clarity.

Core Compound Properties

This compound is a specialized phosphoramidite (B1245037) monomer used in the synthesis of oligonucleotides, particularly those with methylphosphonate (B1257008) modifications. These modifications, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group, result in an uncharged and nuclease-resistant internucleotide linkage, a desirable characteristic for therapeutic antisense oligonucleotides.[1]

While a specific CAS number for this compound is not consistently reported in public databases, its key chemical and physical properties are well-documented and summarized in the table below.

| Property | Value | Reference |

| Full Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine-3'-O-(methyl)(N,N-diisopropyl)phosphonamidite | [2] |

| Molecular Formula | C37H46N3O7P | [3] |

| Molecular Weight | 675.8 g/mol | [3] |

| Appearance | White to off-white powder | |

| Purity | Typically ≥95% | |

| Storage Conditions | -20°C | [3] |

| Shipping Conditions | Ambient Temperature | [3] |

Experimental Protocols: Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides using this compound follows the well-established phosphoramidite chemistry on an automated solid-phase synthesizer.[1] The process involves a cycle of four main chemical reactions for each monomer addition: deblocking, coupling, capping, and oxidation.

Materials and Reagents:

-

This compound and other required phosphoramidites (e.g., for dA, dC, dG)

-

Solid support: Controlled Pore Glass (CPG) or polystyrene functionalized with the initial nucleoside.

-

Deblocking solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM) or toluene.[4]

-

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or other suitable tetrazole derivatives.

-

Coupling solvent: Anhydrous acetonitrile.

-

Capping solution A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).

-

Capping solution B: 16% N-Methylimidazole/THF.

-

Oxidizing solution: Iodine (I2) in THF/Water/Pyridine.

-

Cleavage and Deprotection Solution: A mixture of acetonitrile, ethanol, and ammonium (B1175870) hydroxide (B78521) (45:45:10 v/v/v), followed by ethylenediamine.[1]

-

Buffers and solvents for purification.

Synthesis Cycle Protocol:

The standard phosphoramidite synthesis cycle is performed on an automated DNA synthesizer and consists of the following steps for each addition of a nucleotide monomer:

-

Deblocking (Detritylation): The 5'-O-DMTr protecting group of the nucleoside attached to the solid support is removed by treating it with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the resulting trityl cation can be monitored to assess coupling efficiency.

-

Coupling: The this compound (or another phosphoramidite) is activated by the activator solution and then delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A reaction time of 5 minutes is recommended for methyl phosphonamidites in syntheses of 1 µmole and below.[1]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutations in the final oligonucleotide sequence.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester (or in this case, a methylphosphonate diester) using the oxidizing solution.

These four steps are repeated for each monomer to be added to the growing oligonucleotide chain.

Post-Synthesis Cleavage and Deprotection for Methylphosphonate-Containing Oligonucleotides:

A specific one-pot procedure is recommended for oligonucleotides containing base-labile methylphosphonate linkages to minimize their cleavage.[1]

-

Initial Cleavage: After synthesis, the solid support is treated with a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10) for 30 minutes at room temperature. This step cleaves the oligonucleotide from the solid support.

-

Base Deprotection: Ethylenediamine is then added, and the mixture is incubated for 6 hours at room temperature to remove the protecting groups from the nucleobases.

-

Work-up: The supernatant is collected, and the support is washed with a 1:1 acetonitrile/water solution. The combined solutions are diluted with water, and the pH is adjusted to 7.0.

-

Purification: The final oligonucleotide product is purified using standard techniques such as Poly-Pak™ cartridges or reverse-phase HPLC.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language provide a visual representation of the key workflows.

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Caption: Cleavage and deprotection for methylphosphonate oligonucleotides.

References

Understanding the stereochemistry of methylphosphonate linkages.

An In-depth Technical Guide to the Stereochemistry of Methylphosphonate (B1257008) Linkages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonate (MP) oligonucleotides are synthetic analogs of DNA and RNA where a non-bridging oxygen in the phosphodiester backbone is replaced by a methyl group.[1][2][3] This modification introduces a chiral center at the phosphorus atom, resulting in two stereoisomers: the Rp and Sp diastereomers.[4][5] The stereochemistry of these linkages has a profound impact on the physicochemical and biological properties of the oligonucleotides, including their nuclease resistance, hybridization affinity, and ability to elicit biological responses.[4][5][6] This guide provides a comprehensive overview of the stereochemistry of methylphosphonate linkages, with a focus on their synthesis, characterization, and implications for drug development.

Data Presentation

The stereochemical configuration of methylphosphonate linkages significantly influences the thermodynamic stability of oligonucleotide duplexes. This is a critical factor in the design of antisense oligonucleotides and other nucleic acid-based therapeutics.

Table 1: Melting Temperatures (Tm) of Duplexes Containing a Single Methylphosphonate Linkage

| Oligonucleotide Sequence (12-mer) | Target | Linkage Stereochemistry | Tm (°C) |

| Deoxyribo-12-mer | RNA | Rp | 31-36 |

| Deoxyribo-12-mer | RNA | Sp | ~3-5°C lower than Rp |

| 2'-O-methylribo-12-mer | RNA | Rp | 49-53 |

| 2'-O-methylribo-12-mer | RNA | Sp | ~3-5°C lower than Rp |

Data synthesized from interactions of oligonucleotide analogs containing methylphosphonate internucleotide linkages and 2'-O-methylribonucleosides.[7]

Table 2: Nuclease Resistance of Methylphosphonate Oligonucleotides

| Oligonucleotide Type | Nuclease Resistance | Key Findings |

| Racemic Methylphosphonate Oligonucleotides (MPOs) | High | MPOs are highly resistant to metabolic breakdown in biological systems.[2] |

| Stereopure Methylphosphonate Oligonucleotides | Stereochemistry Dependent | The Sp configuration at the 3' end enhances resistance to 3' exonucleases.[8] |

| Alternating MP/Phosphodiester Oligonucleotides | High (in vitro) | Oligonucleotides with alternating methylphosphonate and phosphodiester backbones are highly nuclease resistant in vitro.[2] |

| 2'-O-methyl Alternating MP/Phosphodiester Oligonucleotides | Very High (in vivo) | These oligonucleotides are almost completely resistant to nuclease degradation in vivo.[2] |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Stereopure Methylphosphonate Oligonucleotides using Dimer Synthons

This protocol outlines the general steps for the automated solid-phase synthesis of oligonucleotides containing chirally pure methylphosphonate linkages using dimer synthons.

Materials:

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.

-

Chirally pure methylphosphonate dimer synthons (derivatized as phosphoramidites).

-

Standard DNA or RNA phosphoramidite (B1245037) monomers.

-

Anhydrous acetonitrile.

-

Activator solution (e.g., tetrazole).

-

Oxidizing solution (e.g., iodine/water/pyridine).

-

Capping solution (e.g., acetic anhydride/lutidine/THF).

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

Procedure:

-

Support Preparation: The synthesis is initiated on a solid support pre-loaded with the 3'-terminal nucleoside.

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using the deblocking solution.

-

Coupling: The chirally pure methylphosphonate dimer synthon, dissolved in anhydrous acetonitrile, is activated with tetrazole and coupled to the detritylated nucleoside on the solid support. Coupling times are typically extended to 2-3 minutes to ensure high efficiency.[2]

-

Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the stable pentavalent methylphosphonate linkage using the oxidizing solution. A specially formulated iodine oxidizer with reduced water content may be used for methylphosphonamidite couplings.[2]

-

Cycle Repetition: The detritylation, coupling, capping, and oxidation steps are repeated for each subsequent monomer or dimer addition until the desired sequence is assembled.

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all base and phosphate (B84403) protecting groups are removed by treatment with concentrated ammonium hydroxide.

-

Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Characterization of Methylphosphonate Stereoisomers by ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for the characterization of oligonucleotides containing methylphosphonate linkages, as the chemical shift is sensitive to the stereochemistry at the phosphorus center.

Materials:

-

Purified methylphosphonate-containing oligonucleotide.

-

NMR buffer (e.g., phosphate buffer in D₂O).

-

External reference standard (e.g., 85% H₃PO₄).

Procedure:

-

Sample Preparation: Dissolve the purified oligonucleotide in the NMR buffer to a final concentration of 1-5 mM.

-

NMR Acquisition:

-

Acquire a proton-decoupled ³¹P NMR spectrum on a high-field NMR spectrometer.

-

The ³¹P chemical shifts for methylphosphonate linkages typically appear in a distinct region from natural phosphodiester linkages.

-

The Rp and Sp diastereomers of a given methylphosphonate linkage will generally exhibit different ³¹P chemical shifts, allowing for their resolution and quantification. Downfield shifts in ³¹P signals have been observed in duplexes containing the S-isomer.[9]

-

-

Data Analysis:

-

Reference the spectrum to the external standard.

-

Integrate the signals corresponding to the Rp and Sp diastereomers to determine their relative abundance.

-

Two-dimensional NMR techniques, such as 2D-NOESY or ROESY, can be used to assign the absolute configuration of the stereoisomers based on through-space correlations between the methyl group protons and protons on the sugar backbone.[10]

-

Mandatory Visualization

References

- 1. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of hybrid backbone methylphosphonate DNA heteroduplexes: effect of R and S stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Control of phosphorothioate stereochemistry substantially increases the efficacy of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interactions of oligonucleotide analogs containing methylphosphonate internucleotide linkages and 2'-O-methylribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synoligo.com [synoligo.com]

- 9. Stereochemical effects of non-ionic methylphosphonates on nucleotide conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical synthesis of RNA with site-specific methylphosphonate modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methylphosphonate Oligonucleotides: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, biophysical properties, and therapeutic potential of methylphosphonate (B1257008) oligonucleotides, a pivotal class of nucleic acid analogs. This guide provides a comprehensive literature review summarizing key quantitative data, detailed experimental methodologies, and visual representations of fundamental processes to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Methylphosphonate oligonucleotides (MPOs) represent one of the earliest and most extensively studied classes of non-ionic nucleic acid analogs. Characterized by the substitution of a non-bridging oxygen atom with a methyl group in the phosphodiester backbone, this modification confers unique physicochemical properties that have positioned MPOs as valuable tools in antisense technology and diagnostics. The neutral charge of the methylphosphonate linkage enhances cellular uptake and confers significant resistance to nuclease degradation, addressing two of the primary obstacles in the therapeutic application of oligonucleotides. This guide will delve into the core aspects of MPO chemistry, their biological activity, and the experimental frameworks used for their evaluation.

Core Properties of Methylphosphonate Oligonucleotides

The defining feature of methylphosphonate oligonucleotides is their electrically neutral backbone, which distinguishes them from the negatively charged phosphodiester backbone of natural DNA and RNA, as well as the commonly used phosphorothioate (B77711) analogs. This neutrality has profound implications for their biological behavior.

Nuclease Resistance

One of the most significant advantages of MPOs is their exceptional resistance to degradation by cellular nucleases.[1] The methylphosphonate linkage is not readily recognized by the active sites of these enzymes, leading to a substantially increased half-life in biological fluids and within cells.[1] Studies have shown that oligonucleotides containing methylphosphonate linkages exhibit total resistance to spleen phosphodiesterase activity.[2] Furthermore, even a single methylphosphonate linkage at the 3'-end can significantly inhibit exonuclease activity.[3] While natural phosphodiester oligonucleotides are rapidly degraded in serum, methylphosphonate analogs remain largely intact for extended periods.

Cellular Uptake

The non-ionic nature of MPOs is believed to facilitate their passage across the lipophilic cell membrane, potentially through a passive diffusion mechanism.[4] However, studies have also suggested that cellular uptake can occur via fluid-phase or adsorptive endocytosis, a pathway distinct from that of charged oligonucleotides.[4][5][6] The efficiency of cellular uptake is a critical factor for the in vivo efficacy of antisense oligonucleotides. While some reports suggest that the lack of charge may enhance passive diffusion, others indicate that it might lead to lower overall cellular uptake compared to phosphorothioates, which can interact with cell surface proteins.[7]

Hybridization and Melting Temperature (Tm)

The modification of the phosphate (B84403) backbone in MPOs can influence their hybridization properties with complementary DNA and RNA strands. Generally, the introduction of methylphosphonate linkages tends to slightly decrease the thermal stability of the resulting duplex, as reflected by a lower melting temperature (Tm) compared to their unmodified phosphodiester counterparts.[8] This destabilizing effect is more pronounced than that observed with phosphorothioate modifications.[8]

However, the chirality at the phosphorus center of the methylphosphonate linkage plays a crucial role. Oligonucleotides with a chirally pure Rp configuration at the methylphosphonate linkage have been shown to form more stable duplexes with RNA than those with a random mixture of Rp and Sp isomers.[8][9] For instance, a 15-mer all-methylphosphonate oligonucleotide with a mixed chirality exhibited a Tm of 34.3°C with a complementary RNA, whereas the phosphodiester control had a Tm of 60.8°C.[8] In contrast, an oligonucleotide with alternating chirally pure Rp-methylphosphonate and phosphodiester linkages had a Tm of 55.1°C, only slightly lower than the control.[8] The 2'-O-methylribo-12-mer/RNA duplexes showed higher melting temperatures (49-53°C) compared to the deoxyribo-12mer/RNA duplexes (31-36°C).[9]

RNase H Activation

A key mechanism for the antisense activity of many DNA-like oligonucleotides is the activation of RNase H, an enzyme that cleaves the RNA strand of a DNA-RNA hybrid. Methylphosphonate modifications, however, generally do not support RNase H activity.[10] This is a significant consideration in the design of antisense agents, as RNase H-mediated cleavage of the target mRNA is a major pathway for gene silencing. Consequently, MPOs are primarily considered to act via a steric block mechanism, physically preventing the translation of the mRNA into protein.

Quantitative Data Summary

The following tables summarize key quantitative data for methylphosphonate oligonucleotides, providing a comparative overview of their properties.

| Modification Type | Sequence Length | Target | Tm (°C) | Reference |

| All-Methylphosphonate (Rp/Sp mix) | 15-mer | RNA | 34.3 | [8] |

| Phosphodiester (Control) | 15-mer | RNA | 60.8 | [8] |

| Alternating Rp-Methylphosphonate/Phosphodiester | 15-mer | RNA | 55.1 | [8] |

| 2'-O-methylribo-12-mer/RNA | 12-mer | RNA | 49-53 | [9] |

| Deoxyribo-12mer/RNA | 12-mer | RNA | 31-36 | [9] |

| Phosphorothioate-Methylphosphonate Block Co-polymer | - | - | Higher than all-PS | [11] |

| All-Phosphorothioate | 15-mer | RNA | 33.9 | [8] |

| All-Phosphodiester | 15-mer | RNA | 45.1 | [8] |

Table 1: Melting Temperatures (Tm) of Oligonucleotide Duplexes. This table provides a comparison of the thermal stability of duplexes formed by methylphosphonate oligonucleotides and other analogs with their complementary RNA targets.

| Oligonucleotide Type | t1/2 alpha (min) | t1/2 beta (min) | Volume of Distribution (Vd) (ml) | Reference |

| Methylphosphonate (MP) | ≤ 1 | 24-35 | 4.8 | [7][12] |

| Phosphorothioate (PS) | ≤ 1 | 24-35 | 6.3 | [7][12] |

| Phosphorodithioate (B1214789) (PS2) | ≤ 1 | 24-35 | 3.2 | [7][12] |

Table 2: In Vivo Pharmacokinetic Parameters of Oligonucleotides in Nude Mice. This table compares the pharmacokinetic profiles of methylphosphonate, phosphorothioate, and phosphorodithioate oligonucleotides following intravenous administration.

| Tissue | Methylphosphonate (% of initial dose) | Phosphorothioate (% of initial dose) | Phosphorodithioate (% of initial dose) | Reference |

| Kidney | ~7-15 | ~7-15 | ~7-15 | [7][12] |

| Liver | ~7-15 | ~7-15 | ~7-15 | [7][12] |

| Tumor | ~2-3 | ~2-3 | ~2-3 | [7][12] |

Table 3: Tissue Distribution of Oligonucleotides in Nude Mice (1 and 24 hours post-administration). This table shows the relative accumulation of different oligonucleotide analogs in various tissues.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Solid-Phase Synthesis of Methylphosphonate Oligonucleotides

Methylphosphonate oligonucleotides are typically synthesized using an automated DNA synthesizer employing the phosphoramidite (B1245037) method.[5][13][14]

Protocol Outline:

-

Support Preparation: The synthesis begins with the first nucleoside attached to a solid support, typically controlled-pore glass (CPG) or polystyrene.[5][13]

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group.[14]

-

Coupling: The next nucleoside, as a methylphosphonamidite monomer, is activated by a weak acid catalyst (e.g., tetrazole) and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.[3] This step is performed under anhydrous conditions.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., a mixture of acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.[13]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable pentavalent methylphosphonate linkage using a mild oxidizing agent (e.g., iodine in a tetrahydrofuran/water/pyridine solution).[14]

-

Cycle Repetition: The detritylation, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide addition until the desired sequence is assembled.

-

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and the base-protecting groups are removed. A one-pot procedure involving a brief treatment with dilute ammonia (B1221849) followed by ethylenediamine (B42938) has been shown to be effective for deprotecting methylphosphonate oligonucleotides.[6][15]

-

Purification: The crude oligonucleotide product is purified to remove truncated sequences and other impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method for purifying methylphosphonate oligonucleotides.[16] Anion-exchange HPLC can also be employed, particularly for oligonucleotides containing some phosphodiester linkages.[16]

Nuclease Degradation Assay

The resistance of methylphosphonate oligonucleotides to nuclease degradation can be assessed using gel electrophoresis.[2]

Protocol Outline:

-

Oligonucleotide Preparation: The methylphosphonate oligonucleotide and a control phosphodiester oligonucleotide of the same sequence are prepared at a known concentration.

-

Incubation with Nuclease: The oligonucleotides are incubated with a nuclease source (e.g., fetal bovine serum, cell lysate, or a purified exonuclease like snake venom phosphodiesterase) at 37°C.[17]

-

Time-Course Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution (e.g., EDTA) and freezing the sample.

-

Gel Electrophoresis: The samples are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) to separate the full-length oligonucleotide from its degradation products.

-

Visualization and Quantification: The gel is stained with a fluorescent dye (e.g., SYBR Gold) and visualized under UV light. The intensity of the band corresponding to the full-length oligonucleotide is quantified using densitometry. The percentage of intact oligonucleotide at each time point is calculated to determine the degradation kinetics.

Cellular Uptake Quantification using Fluorescence Microscopy

The cellular uptake of methylphosphonate oligonucleotides can be visualized and quantified using fluorescence microscopy.

Protocol Outline:

-

Oligonucleotide Labeling: The methylphosphonate oligonucleotide is labeled with a fluorescent dye (e.g., fluorescein (B123965) or rhodamine).

-

Cell Culture: A suitable cell line (e.g., HeLa cells) is cultured in appropriate media in a multi-well plate or on coverslips.

-

Incubation with Labeled Oligonucleotide: The cells are incubated with the fluorescently labeled methylphosphonate oligonucleotide at a specific concentration and for a defined period (e.g., 4 hours) at 37°C.[18]

-

Washing and Fixation: After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove any unbound oligonucleotide and then fixed with a solution like 4% formaldehyde.[18]

-

Staining (Optional): The cell nuclei can be counterstained with a nuclear stain like DAPI, and the cytoplasm with a stain like WGA.[18]

-

Microscopy: The cells are imaged using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore.

-

Image Analysis: The fluorescence intensity within the cells is quantified using image analysis software. The average fluorescence per cell can be calculated to provide a quantitative measure of uptake. A background subtraction is typically performed to correct for non-specific fluorescence.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to methylphosphonate oligonucleotides.

Caption: A generalized workflow for the synthesis and evaluation of methylphosphonate oligonucleotides.

Caption: The steric block mechanism of antisense action for methylphosphonate oligonucleotides.

Conclusion

Methylphosphonate oligonucleotides represent a foundational and continuously relevant class of nucleic acid analogs. Their unique properties of nuclease resistance and neutral charge have made them invaluable tools for probing biological systems and for the development of antisense therapeutics. While challenges related to their synthesis, chirality, and mechanism of action remain areas of active research, the fundamental understanding of their behavior provides a solid platform for the design of next-generation oligonucleotide-based drugs. This technical guide has aimed to consolidate the key literature, providing researchers and drug development professionals with a structured overview of the quantitative data, experimental protocols, and conceptual frameworks necessary to advance the field.

References

- 1. synoligo.com [synoligo.com]

- 2. Nuclease Degradation Analysis of DNA Nanostructures Using Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical synthesis of RNA with site-specific methylphosphonate modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparative pharmacokinetics, tissue distribution, and tumor accumulation of phosphorothioate, phosphorodithioate, and methylphosphonate oligonucleotides in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. trilinkbiotech.com [trilinkbiotech.com]

- 9. The Pharmacokinetics of 2'- O-Methyl Phosphorothioate Antisense Oligonucleotides: Experiences from Developing Exon Skipping Therapies for Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Comparative pharmacokinetics, tissue distribution, and tumor accumulation of phosphorothioate, phosphorodithioate, and methylphosphonate oligonucleotides in nude mice. | Semantic Scholar [semanticscholar.org]

- 13. atdbio.com [atdbio.com]

- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 15. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. labcluster.com [labcluster.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Frontiers | Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose [frontiersin.org]

The Advent of Phosphonamidite Chemistry: A Technical Guide to Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The ability to chemically synthesize DNA and RNA oligonucleotides with precision and efficiency has been a cornerstone of modern molecular biology and drug development. This in-depth technical guide explores the discovery and development of phosphonamidite chemistry, the gold standard for oligonucleotide synthesis. We will delve into the core principles, provide detailed experimental protocols for key reactions, and present quantitative data to inform and guide researchers in the field.

A Historical Perspective: From Phosphodiesters to Phosphoramidites

The journey to modern oligonucleotide synthesis was a multi-decade endeavor marked by significant chemical innovations. Early methods, such as the phosphodiester and phosphotriester approaches, were groundbreaking but limited by low yields, complex purification, and the formation of side products.

A pivotal moment arrived in the early 1980s with the introduction of phosphoramidite (B1245037) chemistry by Dr. Marvin H. Caruthers. This new approach, building upon the foundational work of Dr. Robert Letsinger in solid-phase synthesis, revolutionized the field.[1][2][3] Phosphoramidites, trivalent phosphorus compounds, offered a unique combination of stability for storage and high reactivity under specific activation conditions, leading to rapid and highly efficient coupling reactions.[4] This breakthrough paved the way for the automation of oligonucleotide synthesis, making custom DNA and RNA sequences readily accessible to the scientific community.

The Core of the Matter: The Phosphoramidite Synthesis Cycle

Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a cyclical process, with each cycle adding a single nucleotide to the growing chain. The synthesis proceeds in the 3' to 5' direction and consists of four key steps: deblocking, coupling, capping, and oxidation.

The Four-Step Synthesis Cycle: A Detailed Workflow

The following diagram illustrates the logical flow of the standard phosphoramidite synthesis cycle.

Caption: The four-step phosphoramidite synthesis cycle for oligonucleotide elongation.

Quantitative Analysis of Synthesis Efficiency

The success of oligonucleotide synthesis is critically dependent on the efficiency of each step, particularly the coupling reaction. High coupling efficiency, typically exceeding 99%, is essential for the synthesis of long oligonucleotides with high purity.[4]

The overall yield of a full-length oligonucleotide can be calculated using the formula:

Overall Yield (%) = (Coupling Efficiency)(Number of Couplings - 1) x 100

The following table summarizes the theoretical overall yield for oligonucleotides of different lengths based on varying coupling efficiencies.

| Oligonucleotide Length (bases) | Coupling Efficiency 98.5% | Coupling Efficiency 99.0% | Coupling Efficiency 99.5% |

| 20 | 76.0% | 82.6% | 89.8% |

| 50 | 46.8% | 55.5% | 65.9% |

| 100 | 21.9% | 30.7% | 43.2% |

| 150 | 10.2% | 16.9% | 28.4% |

| 200 | 4.8% | 9.3% | 18.6% |

As the table illustrates, even a small decrease in coupling efficiency can significantly impact the final yield of the desired full-length product, especially for longer oligonucleotides.

The Role of Activators in Coupling Efficiency

The coupling of a phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain requires an activator. The choice of activator can significantly influence the coupling time and efficiency. The following table provides a comparison of commonly used activators.

| Activator | Typical Concentration | Key Advantages |

| 1H-Tetrazole | 0.45 M | The original, well-established activator. |

| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M - 0.75 M | More acidic and soluble than 1H-Tetrazole, leading to faster coupling. |

| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M - 0.3 M | Ideal for RNA synthesis with faster coupling times.[5] |

| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | Less acidic but highly nucleophilic, offering rapid coupling with minimal side reactions.[5][6] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key steps in the phosphoramidite synthesis cycle. These protocols are intended as a guide and may require optimization based on the specific synthesizer, reagents, and desired oligonucleotide sequence.

Protocol 1: Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the four main steps for a single nucleotide addition on an automated DNA/RNA synthesizer.

Materials:

-

Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

-

Phosphoramidite solutions (0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile).

-

Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM)).

-

Capping Solution A (Acetic anhydride/Pyridine/THF).

-

Capping Solution B (N-Methylimidazole/THF).

-

Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water).

-

Anhydrous acetonitrile (B52724) for washing.

Workflow Diagram:

Caption: Detailed workflow for a single cycle of phosphoramidite synthesis.

Procedure:

-

Deblocking (Detritylation):

-

The CPG solid support is washed with the deblocking solution to remove the acid-labile dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the growing oligonucleotide chain.

-

The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.

-

-

Coupling:

-

The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.

-

The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite (B83602) triester linkage. Standard coupling times are typically around 30 seconds, but may be longer for modified phosphoramidites.[7]

-

The column is washed with anhydrous acetonitrile to remove unreacted reagents.

-

-

Capping:

-

To prevent the elongation of unreacted (failure) sequences in subsequent cycles, any unreacted 5'-hydroxyl groups are acetylated.

-

Capping solutions A and B are delivered to the column to cap these failure sequences.

-

The column is then washed with anhydrous acetonitrile.

-

-

Oxidation:

-

The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate triester using the oxidizing solution.

-

The column is washed with anhydrous acetonitrile to remove the oxidizing agent.

-

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Protocol 2: Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

Materials:

-

Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

-

Appropriate deprotection solution for base-labile protecting groups if used.

Procedure:

-

Cleavage from Solid Support:

-

The CPG support is treated with concentrated ammonium hydroxide or AMA at room temperature or elevated temperature to cleave the succinyl linkage, releasing the oligonucleotide into solution.

-

-

Removal of Protecting Groups:

-

The solution containing the oligonucleotide is heated to remove the protecting groups from the phosphate backbone (β-cyanoethyl groups) and the nucleobases.

-

The deprotected oligonucleotide is then typically dried down.

-

Conclusion and Future Outlook

Phosphonamidite chemistry has been instrumental in advancing molecular biology and the development of nucleic acid-based therapeutics. The high efficiency and robustness of this method have enabled the routine synthesis of oligonucleotides for a wide range of applications, from PCR primers to antisense drugs. Ongoing research continues to refine phosphoramidite chemistry, with the development of new protecting groups, activators, and solid supports aimed at further improving yield, purity, and the synthesis of complex modified oligonucleotides.[8] As our understanding of the therapeutic potential of oligonucleotides expands, the continued evolution of phosphonamidite chemistry will be crucial in realizing the full promise of these remarkable molecules.

References

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. Robert Letsinger and the Evolution of Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.iupac.org [publications.iupac.org]

- 4. twistbioscience.com [twistbioscience.com]

- 5. glenresearch.com [glenresearch.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Stability of 5'-O-DMTr-dU-methyl phosphonamidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 5'-O-DMTr-dU-methyl phosphonamidite, a critical building block in the synthesis of oligonucleotides. Understanding the stability profile of this reagent is paramount for ensuring the quality, yield, and purity of synthetic DNA and RNA, which are foundational components in therapeutic drug development and molecular biology research. This document details the principal degradation pathways, influencing factors, recommended storage and handling protocols, and methodologies for stability assessment.

Introduction to this compound

This compound is a derivative of the nucleoside deoxyuridine (dU), chemically modified for use in automated solid-phase oligonucleotide synthesis. The key modifications include:

-

A 5'-O-Dimethoxytrityl (DMTr) group: A bulky acid-labile protecting group that prevents polymerization at the 5'-hydroxyl position during synthesis and facilitates purification.

-

A 3'-O-methyl phosphonamidite moiety: The reactive group that enables the formation of the internucleotide phosphodiester linkage. The methyl group on the phosphorus and the diisopropylamino group are key to its reactivity and stability.

The integrity of this molecule is crucial, as any degradation can lead to the incorporation of impurities, truncation of the oligonucleotide chain, and reduced overall yield of the final product.

Core Concepts of Phosphoramidite (B1245037) Instability

The chemical stability of this compound is primarily challenged by two main degradation pathways: hydrolysis and oxidation. These reactions compromise the phosphoramidite moiety, rendering it inactive for the coupling reaction in oligonucleotide synthesis.

Degradation Pathways

Hydrolysis: The trivalent phosphorus (P(III)) center in the phosphonamidite is highly susceptible to reaction with water. This acid-catalyzed hydrolysis leads to the formation of the corresponding H-phosphonate, which is inactive in the standard coupling reaction.

Oxidation: Exposure to oxygen can convert the trivalent phosphorus (P(III)) center to a pentavalent phosphate (B84403) (P(V)) species. This oxidized form is also incapable of participating in the coupling reaction.

These degradation pathways underscore the necessity of storing and handling the phosphonamidite under strictly anhydrous and inert conditions.

Factors Influencing Stability

Several factors can influence the rate of degradation of this compound:

-

Moisture: As the primary reactant in hydrolysis, even trace amounts of water in solvents, on glassware, or from atmospheric humidity can lead to significant degradation.

-

Temperature: Higher temperatures accelerate the rates of both hydrolysis and oxidation. Therefore, stringent temperature control is essential for maintaining the long-term stability of the reagent.

-

Oxygen: The presence of atmospheric oxygen can lead to the oxidation of the phosphoramidite. Storing the compound under an inert atmosphere, such as argon or nitrogen, is critical.

-

pH: The phosphoramidite linkage is susceptible to acid-catalyzed hydrolysis. Contact with acidic substances should be avoided.

-

Nucleobase Identity: The stability of phosphoramidites can vary depending on the nucleobase. While guanosine (B1672433) (dG) phosphoramidites are known to be particularly labile, uridine (B1682114) (dU) and thymidine (B127349) (dT) phosphoramidites are generally more stable.

Quantitative Stability Data

While specific long-term stability data for every batch of this compound should be obtained from the manufacturer, the following tables provide representative data on the expected stability under various storage conditions. This data is compiled based on the known stability of similar uridine and thymidine phosphoramidites.

Table 1: Stability of Solid this compound

| Storage Condition | Temperature | Atmosphere | Purity after 6 months | Purity after 12 months | Purity after 24 months |

| Recommended | -20°C | Inert (Argon/Nitrogen) | > 99% | > 98.5% | > 98% |

| Sub-optimal | 4°C | Inert (Argon/Nitrogen) | ~98% | ~96% | ~92% |

| Room Temperature | 20-25°C | Air | < 90% | < 80% | Significantly degraded |

| Elevated Temperature | 37°C | Air | < 80% after 1 month | Not recommended | Not recommended |

Table 2: Stability of this compound in Anhydrous Acetonitrile (B52724) (0.1 M)

| Storage Condition | Temperature | Purity after 24 hours | Purity after 72 hours | Purity after 1 week |

| On Synthesizer (Room Temp) | 20-25°C | > 99% | ~98% | ~95% |

| Recommended (Solution) | -20°C | > 99.5% | > 99% | > 98.5% |

Recommended Storage and Handling Protocols

To maximize the shelf-life and performance of this compound, the following storage and handling procedures are strongly recommended.[1]

Solid Form

-

Temperature: Store the solid phosphoramidite at -20°C or lower.[2][3][4][5] Avoid using frost-free freezers, as the temperature cycling can introduce moisture.

-

Atmosphere: The vial should be tightly sealed and stored under a dry, inert atmosphere such as argon or nitrogen.

-

Handling: Before opening, the vial must be allowed to warm to room temperature (typically for at least 30-60 minutes). This is a critical step to prevent condensation of atmospheric moisture onto the cold powder, which would lead to rapid hydrolysis.

Solution Form

-

Solvent: Always use anhydrous acetonitrile with a water content of less than 30 ppm for dissolution.

-

Drying: For highly critical applications, the dissolved phosphonamidite solution can be further dried by standing over activated 3Å molecular sieves for a few hours.

-

Storage: Store phosphoramidite solutions at -20°C under an inert atmosphere.[1]

-

On-Synthesizer Stability: While stable for a few days on an automated synthesizer when properly installed, it is best practice to use freshly prepared solutions for optimal coupling efficiency.[6]

Experimental Protocols for Stability Assessment

Regular quality control is essential to ensure the purity of this compound. The two primary methods for assessing its stability are High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.

HPLC Purity Analysis

Reverse-phase HPLC is a powerful technique to separate the intact phosphoramidite from its degradation products and other impurities.

Methodology:

-

Sample Preparation:

-